![molecular formula C11H12F3NO4S B2735781 Methyl N-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycinate CAS No. 363576-16-3](/img/structure/B2735781.png)
Methyl N-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycinate, also known as TMG, is a synthetic compound that has gained significant attention in the scientific community due to its unique properties. TMG is a glycine derivative that is commonly used in laboratory experiments to study its mechanism of action and its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Stereoselective Synthesis
A groundbreaking approach in the field of organic synthesis is represented by the stereoselective [3+2] cycloaddition between N-tert-butanesulfinyl imines and arynes. This method facilitates the creation of cyclic sulfoximines with high stereocontrol. The difluoro(phenylsulfonyl)methyl group is instrumental in this process, not only enhancing the cycloaddition reaction but also offering pathways for further transformation into cyclic sulfinamides. This versatility underscores its importance in synthesizing complex molecular architectures with potential applications in drug development and materials science (Ye et al., 2014).
Polymer Electrolytes
In the realm of material sciences, particularly in the development of polymer electrolytes for energy devices, the controlled functionalization of polymers via activated fluorophenyl-amine reactions stands out. Guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes exhibit precise control over cation functionality, avoiding harmful side reactions and directly incorporating guanidinium into stable phenyl rings. This precise functionalization technique opens new avenues for the design of high-performance polymer electrolytes for fuel cells and batteries (Kim et al., 2011).
Polysulfones Study
The study of polysulfones encompasses a broad spectrum of bisphenols modifications to investigate their impact on the glass transition temperature (Tg) and mechanical properties. By modifying the symmetry, placement, and rigidity of bisphenol components, researchers can tailor the properties of polysulfones for specific applications, such as high-performance engineering plastics. This research contributes significantly to the development of materials with customized thermal and mechanical properties for advanced engineering applications (Aitken et al., 1992).
Radical (Phenylsulfonyl)methylation
The development of visible-light-promoted radical (phenylsulfonyl)methylation methods for electron-rich heteroarenes and N-arylacrylamides highlights the potential for synthesizing (phenylsulfonyl)methylated compounds. This technique provides a gentle and efficient route to a variety of (phenylsulfonyl)methylated products, showcasing the applicability of this method in organic synthesis, potentially facilitating the discovery and development of new pharmaceuticals and materials (Liu & Li, 2016).
Propiedades
IUPAC Name |
methyl 2-[N-methylsulfonyl-3-(trifluoromethyl)anilino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO4S/c1-19-10(16)7-15(20(2,17)18)9-5-3-4-8(6-9)11(12,13)14/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEIUBGFOZQVOFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN(C1=CC=CC(=C1)C(F)(F)F)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

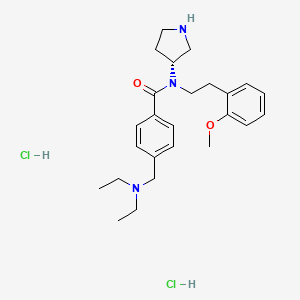
![N-(2,4-difluorophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2735699.png)

![2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-methylacetamide](/img/structure/B2735704.png)
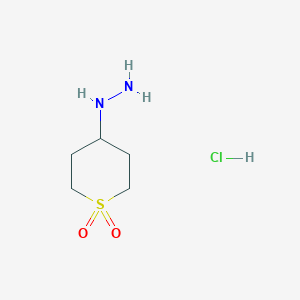

![2-Methyl-1-[(1R,2R)-2-phenylcyclopropyl]propan-1-amine](/img/structure/B2735710.png)
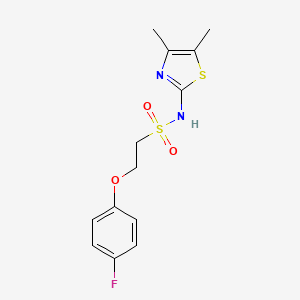
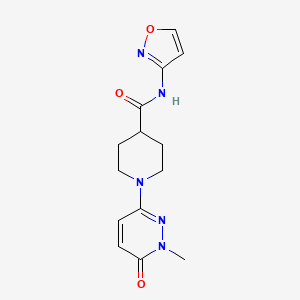
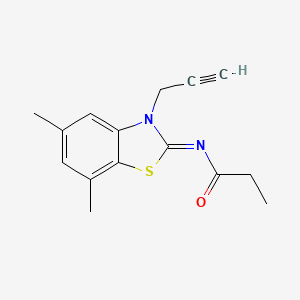
![1-(2-Phenylethenesulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2735716.png)
![N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(2-chlorophenyl)oxalamide](/img/structure/B2735718.png)

![N-(2,5-dimethylphenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2735721.png)